molecular formula C11H12O2 B7884545 3-p-Tolyl-acrylic acid methyl ester

3-p-Tolyl-acrylic acid methyl ester

Cat. No.: B7884545
M. Wt: 176.21 g/mol
InChI Key: WLJBRXRCJNSDHT-UHFFFAOYSA-N
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Description

3-p-Tolyl-acrylic acid methyl ester is an organic compound with the molecular formula C11H12O2 It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the vinyl group is replaced by a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-p-Tolyl-acrylic acid methyl ester typically involves the esterification of 3-p-Tolyl-acrylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-p-Tolyl-acrylic acid+MethanolAcid Catalyst3-p-Tolyl-acrylic acid methyl ester+Water\text{3-p-Tolyl-acrylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-p-Tolyl-acrylic acid+MethanolAcid Catalyst​3-p-Tolyl-acrylic acid methyl ester+Water

Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with easier catalyst recovery.

Chemical Reactions Analysis

Types of Reactions: 3-p-Tolyl-acrylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) can be employed.

Major Products:

    Oxidation: Formation of p-Tolyl-acrylic acid or p-Tolyl-ketone derivatives.

    Reduction: Formation of 3-p-Tolyl-propanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-p-Tolyl-acrylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-p-Tolyl-acrylic acid methyl ester in chemical reactions involves the interaction of its functional groups with various reagents. For example, in ester hydrolysis, the ester group is attacked by a nucleophile (e.g., water or hydroxide ion), leading to the formation of the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

    Methyl acrylate: Similar structure but lacks the p-tolyl group.

    Ethyl acrylate: Similar ester but with an ethyl group instead of a methyl group.

    3-p-Tolyl-propanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness: 3-p-Tolyl-acrylic acid methyl ester is unique due to the presence of both the p-tolyl group and the ester functionality, which imparts specific reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJBRXRCJNSDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346182
Record name Methyl 3-(4-methylphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7560-43-2
Record name Methyl 3-(4-methylphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 300 g of p-methylcinnamic acid (J. Chem. Soc., Chem. Comm., 471, 1976) and 25 ml of concentrated sulfuric acid in 1.7 liters of methanol is heated to reflux for 24 hours. The solution is concentrated, cooled and filtered to give as a white solid, p-methylcinnamic acid methyl ester, mp 55°-56° C.
Quantity
300 g
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reactant
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25 mL
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reactant
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1.7 L
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6.0 g (37.0 mmol) of 4-methylcinnamic acid in 120 ml of anhydrous MeOH was treated with 6 ml of acetyl chloride and stirred at reflux for 18 hours. Evaporation of the MeOH gave the title ester as a white solid, mp 53.5°-57.5° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 3-(4-methylphenyl)-2-propenoic acid (10.0 g, 61.7 mmol) in THF (100 ml) were added 1,4-diazabicyclo[5.4.0]-7-undecene (11.0 mL, 73.6 mmol) and methyl iodide (4.3 mL, 69.1 mmol) under ice cooling and the mixture was stirred at room temperature for 24 hours. The resulting mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with aqueous sodium sulfite, saturated aqueous sodium bicarbonate, water and saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was crystallized from hexane to obtain 9.10 g (yield 84%) of the title compound. mp. 56–58° C.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
1,4-diazabicyclo[5.4.0]-7-undecene
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods V

Procedure details

1 g of p-tolualdehyde (8.3 mM) and 4.16 g of triphenyl phosphanyliden-acetic acid methyl ester (12.45 mM) were dissolved in methylene chloride, the reaction solution was stirred at 90° C. for overnight. After the resluting mixture was concentrated under reduced pressure, a solvent mixture mixed with EtOAc and hexane (1:7) was added thereto with stirring for 1 hr. And then white solid was removed on filter, the residue was filtered and concentrated in vacuo to give 1.39 g of 3-p-tolyl-acrylic acid methyl ester (40aa) (yield: 95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.16 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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